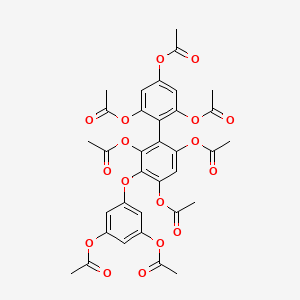
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of dimethylamino groups, pyrrolidinyl groups, and a phthalide core, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final phthalide compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent systems, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized phthalide derivatives, while reduction reactions produce reduced forms of the compound.
科学研究应用
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide: shares similarities with other phthalide derivatives, such as 3,3-Bis(4-(dimethylamino)phenyl)phthalide and 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-morpholinyl)phthalide.
Uniqueness
- The presence of the pyrrolidinyl group in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties. This structural feature contributes to its diverse applications and potential as a versatile compound in scientific research.
属性
CAS 编号 |
72548-77-7 |
|---|---|
分子式 |
C28H31N3O2 |
分子量 |
441.6 g/mol |
IUPAC 名称 |
3,3-bis[4-(dimethylamino)phenyl]-6-pyrrolidin-1-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C28H31N3O2/c1-29(2)22-11-7-20(8-12-22)28(21-9-13-23(14-10-21)30(3)4)26-16-15-24(31-17-5-6-18-31)19-25(26)27(32)33-28/h7-16,19H,5-6,17-18H2,1-4H3 |
InChI 键 |
WGFSNTKSRNEXLZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N4CCCC4)C(=O)O2)C5=CC=C(C=C5)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)



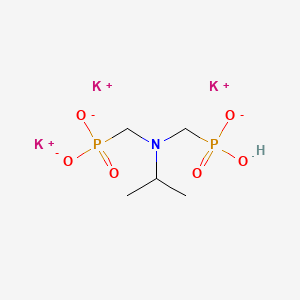
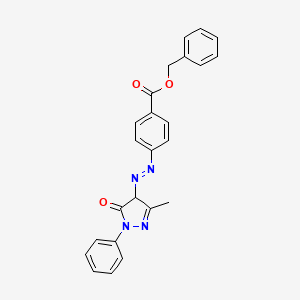
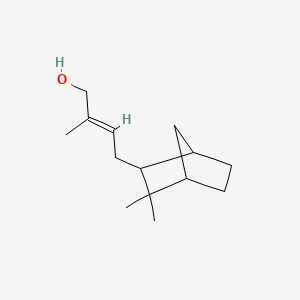
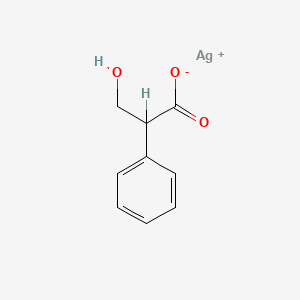
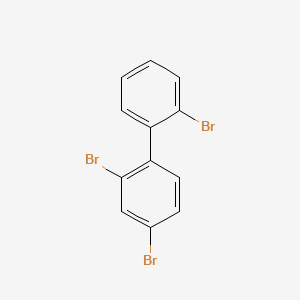
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)

![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
